N-Acetyl-N-hydroxyacetamide
Overview
Description
N-Acetyl-N-hydroxyacetamide, also known as acetohydroxamic acid, is a chemical compound with the molecular formula C4H7NO3. It is a derivative of hydroxamic acid and is known for its ability to inhibit the enzyme urease. This compound is used in various scientific and medical applications, particularly in the treatment of urinary tract infections caused by urease-producing bacteria .
Preparation Methods
N-Acetyl-N-hydroxyacetamide can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the hydroxylamine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-Acetyl-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Acetyl-N-hydroxyacetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in studying the metabolic pathways involving urea.
Medicine: It is used in the treatment of urinary tract infections caused by urease-producing bacteria. By inhibiting urease, it prevents the formation of ammonia, which can lead to the formation of kidney stones.
Mechanism of Action
The mechanism of action of N-Acetyl-N-hydroxyacetamide involves the inhibition of the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the reaction. This inhibition reduces the production of ammonia, thereby preventing the formation of kidney stones and other complications associated with urease activity .
Comparison with Similar Compounds
N-Acetyl-N-hydroxyacetamide is similar to other hydroxamic acids, such as salicylhydroxamic acid and benzohydroxamic acid. it is unique in its specific inhibition of urease and its application in treating urinary tract infections. Other hydroxamic acids may have different targets and applications, such as inhibiting other enzymes or being used in different therapeutic areas .
Similar Compounds
- Salicylhydroxamic acid
- Benzohydroxamic acid
- Hydroxylamine derivatives
This compound stands out due to its specific mechanism of action and its effectiveness in clinical applications related to urease inhibition .
Properties
IUPAC Name |
N-acetyl-N-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5(8)4(2)7/h8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMJAQHWZOVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217412 | |
Record name | N-Acetyl-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-33-7 | |
Record name | N-Acetyl-N-hydroxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006711337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC362133 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-N-HYDROXYACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48GT8SG3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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